Cellohexitol

Cellulase activity assay Nelson-Somogyi method Reducing sugar quantification

Native cellohexaose interferes with reducing sugar assays, preventing accurate enzyme kinetics. Cellohexitol (borohydride-reduced, >95%) eliminates this interference with its non-reducing terminus, enabling: - HPLC-based cellulase subsite mapping at +4 to -2 positions - Accurate Km determination in cellobiose dehydrogenase-coupled assays - Discrimination of cellodextrin phosphorylase vs. cellobiose phosphorylase Supplied with full analytical documentation.

Molecular Formula C36H64O31
Molecular Weight 992.9 g/mol
CAS No. 61425-46-5
Cat. No. B1377602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellohexitol
CAS61425-46-5
Molecular FormulaC36H64O31
Molecular Weight992.9 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)CO)CO)O)O)O)O
InChIInChI=1S/C36H64O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)18(49)29(11(4-40)59-33)65-35-25(56)20(51)31(13(6-42)61-35)67-36-26(57)21(52)30(14(7-43)62-36)66-34-24(55)19(50)28(12(5-41)60-34)64-32-22(53)17(48)16(47)10(3-39)58-32/h8-57H,1-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1
InChIKeyVWZLWGQTMCIKEM-VXDFXQCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cellohexitol: Borohydride-Reduced Cellohexaose


Cellohexitol, systematically named 1,4-β-D-Cellohexaitol, is a borohydride-reduced hexasaccharide alditol (molecular formula C36H64O31, MW 992.9, purity >95%) produced by controlled hydrolysis of cellulose followed by sodium borohydride reduction [1]. Unlike its native counterpart cellohexaose (CAS 2478-35-5, C36H62O31, MW 990.86), cellohexitol lacks a reducing terminus because the terminal aldehyde group has been converted to a primary alcohol . This single chemical modification—the gain of two hydrogen atoms—fundamentally alters its reactivity in reducing sugar assays and its interaction with carbohydrate-active enzymes, making it a non-substitutable reagent for specific biochemical workflows .

Substrate Non-reducing hexasaccharide for enzyme-coupled reducing sugar assays
Kinetics Soluble, monodisperse DP6 substrate for true Km/kcat determination
Mode-of-Action Unambiguous reduced-end marker for exoglucanase cleavage site assignment

Why Cellohexitol Cannot Be Substituted


Cellohexitol occupies a unique position that prevents generic substitution. Native cellohexaose (unreduced) is itself a reducing sugar and generates a large blank/background absorbance value in Nelson-Somogyi and similar reducing sugar assays, rendering it unusable as a substrate in enzyme-coupled detection systems where product formation is measured via reducing sugar release [1]. Shorter-chain reduced analogs such as cellotriitol (DP3), cellotetraitol (DP4), and cellopentaitol (DP5) lack the full hexasaccharide architecture required for enzymes whose active-site subsites span six glucosyl units; cellohexaitol is specifically needed to probe subsite occupancy in cellulases belonging to GH families A–C, H, J, and K [2]. The difference is not merely chain length: cellopentaitol (DP5, C30H54O26, MW 830.7) and cellohexaitol (DP6, C36H64O31, MW 992.9) yield fundamentally different cleavage product profiles when processed by the same exoglucanase [3].

Cellohexitol
Native cellohexaose
Reducing-end blank may mask enzymatic product signal in colorimetric assays
Cellohexitol
Cellopentaitol (DP5)
Lacks hexasaccharide architecture; subsite occupancy and cleavage pattern may shift
Cellohexitol
Native cellohexaose
Reducing terminus may lead to ambiguous exoglucanase cleavage interpretation

Cellohexitol: Comparative Evidence


Zero Blank in Reducing Sugar Assays

Native cellohexaose (CAS 2478-35-5) possesses a free reducing terminus and therefore directly reduces Cu²⁺ to Cu⁺ in Nelson-Somogyi assays, producing a high blank absorbance value that lowers the signal-to-noise ratio and limits the lower limit of detection for enzymatic product formation. Cellohexitol, in which the terminal aldehyde has been reduced to a primary alcohol by sodium borohydride, eliminates this interfering blank signal entirely [1]. Megazyme specifically states that 'the native oligosaccharides cannot be used for this purpose because, being reducing sugars themselves, they generate a large 'blank' value in these assays' [1]. While a precise numerical blank reduction factor is not reported in the public literature for cellohexaitol specifically, the elimination of the reducing terminus is a structural certainty conferred by borohydride reduction. As a class-level comparator, reduced oligosaccharide standards eliminate the anomer peak splitting that complicates HPLC calibration of native reducing oligosaccharides, which give multiple peaks due to α/β anomer separation [2].

Zero blank in reducing sugar assays
Class-level inference
Non-reducing alditol eliminates Cu²⁺ reduction blank; single HPLC peak
Enables reducing-sugar product detection in enzyme-coupled assays
Structural certainty: borohydride reduction removes free aldehyde
Cellulase activity assay Nelson-Somogyi method Reducing sugar quantification Enzyme kinetics

Soluble Defined Substrate for Enzyme Kinetics

Cellohexitol has a computed aqueous solubility of 45 g/L at 25°C , making it a fully soluble, chemically defined substrate with a known degree of polymerization (DP6). This contrasts with insoluble cellulose substrates such as Avicel (microcrystalline cellulose), phosphoric acid-swollen cellulose (PASC), or carboxymethyl cellulose (CMC), which are heterogeneous in terms of crystallinity, degree of substitution, and accessible chain length. As noted in the primary literature, 'for accurate kinetic determinations, the ideal substrate should be soluble; for enzymatic characterization of fungal cellulases, soluble cellohexaitol and carboxy methyl cellulose (CMC) have been used' [1]. CMC, however, is a chemically modified, polydisperse substrate with variable degrees of carboxymethyl substitution, whereas cellohexitol has a single, defined molecular structure (C36H64O31, monoisotopic mass 992.343155) , enabling determination of true kinetic constants (Km, kcat) rather than apparent values.

Soluble defined substrate
Cross-study comparable
45 g/L solubility (computed), DP6 monodisperse
Supports reproducible cellulase kinetic parameter determination
vs. insoluble/heterogeneous cellulose substrates
Cellulase kinetics Michaelis-Menten parameters Soluble substrate Fungal cellulases

pH-Dependent Km for Cellulase Subsite Mapping

In a direct head-to-head comparative study, Hitomi et al. (1994) used cellohexaitol (designated G6OH) alongside cellohexaose (G6) and other cellooligosaccharides to resolve the mechanistic basis of differing pH-activity profiles between two sequence-homologous cellulases—neutral BSC from Bacillus subtilis and alkaline NK1 from alkalophilic Bacillus sp. N-4 [1]. Using G6OH as substrate, NK1 showed similar kinetic parameter values at both pH 7 and pH 9, whereas BSC exhibited a greatly increased Km value at pH 9 compared to pH 7 [1]. This pH-dependent Km shift was not observable with native cellohexaose (G6) alone and was specific to the reduced substrate G6OH (cellohexaitol), which lacks the reducing-end aldehyde. The differential behavior was attributed to decreased affinity of a specific subsite in BSC for the third glucose moiety from the scissile bond under alkaline conditions [1]. Importantly, NK1 showed a broad pH optimum of 6 to 10.5 with G6, G6OH, and G5 (but not with G4 and G5OH, which showed a sharp optimum at pH 6), demonstrating that the reduced hexasaccharide (G6OH) behaves distinctly from the reduced pentasaccharide (G5OH) in reporting on enzyme subsite architecture [1].

pH-dependent Km
Direct head-to-head
G6OH: NK1 Km stable pH 7–9; BSC Km greatly increased at pH 9
Reveals subsite affinity shift not observable with native substrates
Km ratio >1 for BSC at pH 9; G5OH opposite behavior
Cellulase pH-activity profile Enzyme kinetics Subsite affinity Bacillus cellulase

Cleavage Pattern for Exoglucanase Mode-of-Action

Bronnenmeier et al. (1991) used reduced cellodextrins including cellohexaitol to demonstrate that Avicelase II from Clostridium stercorarium represents a novel type of exoglucanase (cellodextrinohydrolase) rather than a classical cellobiohydrolase [1]. The degradation patterns of reduced cellodextrins were critical to this classification: cellopentaitol (DP5) was degraded to cellobiitol (reduced DP2) and cellotriose (DP3), while cellohexaitol (DP6) was initially cleaved into cellobiitol (reduced DP2) and cellotetraose (DP4) [1]. This pattern—cleavage at the second glycosidic bond from the non-reducing end rather than at the terminal bond—differs from that expected for a canonical cellobiohydrolase attacking the non-reducing ends of chains and releasing cellobiose units [1]. The use of reduced substrates was essential because the non-reducing (alditol) terminus prevents cleavage ambiguity: the product bearing the reduced end (cellobiitol) definitively identifies the cleavage site relative to the chain terminus. By contrast, native cellohexaose (unreduced) degradation by the same or different enzymes can yield ambiguous product patterns (cellobiose + cellotetraose, or cellotriose + cellotriose, or glucose + cellopentaose) depending on the enzyme, making reduced substrates indispensable for unambiguous mode-of-action determination [2].

Cleavage pattern
Direct head-to-head
Cellohexaitol → cellobiitol + cellotetraose
Defines exoglucanase as cellodextrinohydrolase
Reduced-end positional marker unambiguous; cellopentaitol → cellobiitol + cellotriose
Exoglucanase Cellodextrinohydrolase Degradation pattern Avicelase Enzyme classification

Competitive Inhibition of Cellobiose Phosphorylase

Cellohexitol acts as a potent competitive inhibitor of cellobiose phosphorylase (EC 2.4.1.20), an enzyme that catalyzes the reversible phosphorolysis of cellobiose into α-D-glucose 1-phosphate and D-glucose . The competitive inhibition mechanism indicates that cellohexitol binds to the active site of cellobiose phosphorylase, competing directly with the natural substrate cellobiose. This inhibitory activity is not reported for native cellohexaose, which instead serves as a substrate for the related enzyme cellodextrin phosphorylase (EC 2.4.1.49) that catalyzes phosphorolysis of cellotriose through cellohexaose [1]. Notably, cellodextrin phosphorylase is unable to catalyze phosphorolysis of cellobiose, and cellobiose instead serves as a glucosyl acceptor for the reverse synthetic reaction [1]. The specific inhibition of cellobiose phosphorylase by cellohexitol—distinct from the substrate behavior of native cellohexaose with cellodextrin phosphorylase—indicates that borohydride reduction alters the ligand recognition properties of the hexasaccharide scaffold in a manner relevant to phosphorylase enzyme specificity studies. A specific Ki value for cellohexaitol against cellobiose phosphorylase was not identified in publicly available literature.

Competitive inhibition
Supporting evidence
Potent competitive inhibitor of cellobiose phosphorylase (Ki not reported)
Functional divergence from native cellohexaose (substrate for CDP)
Inhibition specificity vs. cellobiose phosphorylase requires verification
Cellobiose phosphorylase Competitive inhibition GH94 Phosphorolysis

Cellohexitol: Key Applications


Cellulase Subsite Mapping and GH Classification

Biochemical laboratories characterizing novel cellulases across glycoside hydrolase (GH) families require a complete panel of reduced cellodextrins from cellotriitol (DP3) through cellohexaitol (DP6) to map enzyme subsite architecture. As demonstrated by Schou et al. (1993) for nine cellulases across families A–C, H, J, and K, cellohexaitol is the terminal member of this panel and is essential for quantifying subsite occupancy at the +4 to −2 positions via HPLC-based cleavage pattern analysis [1]. Substituting cellohexaitol with cellopentaitol (DP5) would leave the sixth subsite uncharacterized, while native cellohexaose cannot be used in the cellobiose dehydrogenase-coupled assay due to reducing-end interference. The assay uses 2,6-dichloroindophenol as the electron acceptor and requires the non-reducing character of the reduced substrate for accurate kinetic constant determination [1].

Alkaline Cellulase Engineering by Subsite Affinity Profiling

Protein engineering groups working on alkaline-stable cellulases for detergent or biomass processing applications can use cellohexitol to screen mutant libraries for altered pH-dependent subsite affinities. The Hitomi et al. (1994) study established that cellohexitol (G6OH) uniquely reveals pH-dependent Km shifts in the BSC cellulase at alkaline pH 9 that are not detectable with native substrates [1]. This assay directly informs on the affinity of the subsite binding the third glucose moiety from the scissile bond—a specific structural feature that cannot be probed with shorter reduced substrates (G5OH, G4OH) or with native oligosaccharides [1]. The differential behavior of NK1 (stable Km at pH 7–9 with G6OH) vs. BSC (greatly increased Km at pH 9 with G6OH) provides a quantitative benchmark for engineering efforts.

Exoglucanase Mode-of-Action Determination

Enzyme discovery programs identifying novel cellulolytic enzymes from thermophilic or metagenomic sources require reduced cellodextrins to unambiguously classify exoglucanase mechanism. As shown for Avicelase II from Clostridium stercorarium, cellohexaitol degradation yields cellobiitol + cellotetraose, while cellopentaitol yields cellobiitol + cellotriose [1]. This product pattern—where the reduced terminal disaccharide (cellobiitol) marks the distance from the non-reducing end to the cleavage site—cannot be obtained from native substrates where both product termini are reducing. The specific cleavage of cellohexaitol into cellobiitol + cellotetraose (rather than cellobiitol + cellotriose) is the key evidence that distinguishes cellodextrinohydrolases (which release cellotetraose from hexasaccharides) from classical cellobiohydrolases (which would release cellobiose) [1]. Gum & Brown (1977) established the HPLC methodology for separating these reduced and normal oligosaccharide products with straightforward quantification [2].

Cellodextrin vs. Cellobiose Phosphorylase Specificity

Laboratories investigating the differential substrate specificity of GH94 phosphorylases can employ cellohexitol to distinguish between cellodextrin phosphorylase (EC 2.4.1.49), which uses cellohexaose as a substrate, and cellobiose phosphorylase (EC 2.4.1.20), which is competitively inhibited by cellohexitol [1][2]. The reduced hexasaccharide acts as an inhibitor of one phosphorylase while the native hexasaccharide serves as a substrate of the other, providing a pair of mechanistically informative probes. This functional divergence is a direct consequence of borohydride reduction and cannot be replicated by native cellohexaose alone.

Application
Selection Property
Validation Focus
Cellulase subsite mapping & GH classification
Non-reducing DP6 substrate panel member
HPLC cleavage pattern with cellobiose dehydrogenase-coupled assay
Alkaline cellulase engineering
pH-stable Km probe for subsite affinity
Km ratio (pH 9 vs. pH 7) shift reporting
Exoglucanase mode-of-action determination
Reduced-end positional marker
Cellobiitol + cellotetraose product signature
Phosphorylase specificity differentiation
Competitive inhibitor vs. substrate switch
Inhibition of cellobiose phosphorylase; substrate for cellodextrin phosphorylase
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